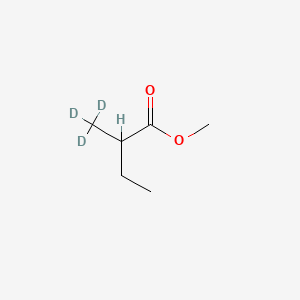

Methyl 2-(methyl-d3)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

119.18 g/mol |

IUPAC Name |

methyl 2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i2D3 |

InChI Key |

OCWLYWIFNDCWRZ-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)OC |

Canonical SMILES |

CCC(C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(methyl-d3)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for Methyl 2-(methyl-d3)butanoate, a deuterated ester of significant interest in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document details the synthetic pathway, experimental protocols, and characterization of the target molecule.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with commercially available starting materials. The overall strategy involves the preparation of two key intermediates: 2-methylbutanoic acid and methyl-d3 iodide. These intermediates are then coupled in the final step to yield the desired isotopically labeled ester.

The logical workflow for this synthesis is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methylbutanoic Acid via Grignard Reaction

This procedure outlines the preparation of 2-methylbutanoic acid from 2-chlorobutane using a Grignard reagent.

Materials:

-

2-Chlorobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction. A solution of 2-chlorobutane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath. Crushed dry ice is then added portion-wise to the stirred solution. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 2-methylbutanoic acid is then purified by distillation.

Step 2: Synthesis of Methyl-d3 Iodide

This protocol describes the synthesis of methyl-d3 iodide from methanol-d4.

Materials:

-

Methanol-d4 (CD3OD)

-

Iodine (I2)

-

Red phosphorus

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, red phosphorus and iodine are combined.

-

Methanol-d4 is added slowly to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the rate.

-

After the addition is complete, the mixture is gently heated to reflux for a period to drive the reaction to completion.

-

The methyl-d3 iodide is then distilled directly from the reaction mixture. The distillate can be washed with a dilute solution of sodium thiosulfate (B1220275) to remove any residual iodine, followed by washing with water and drying over anhydrous calcium chloride. A final distillation yields pure methyl-d3 iodide.[1]

Step 3: Synthesis of this compound via O-Alkylation

This final step involves the esterification of 2-methylbutanoic acid with the prepared methyl-d3 iodide.

Materials:

-

2-Methylbutanoic acid (from Step 1)

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl-d3 iodide (from Step 2)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Salt Formation: 2-Methylbutanoic acid is dissolved in a suitable solvent like methanol (B129727) or water, and a stoichiometric amount of sodium hydroxide is added to form sodium 2-methylbutanoate. The solvent is then removed under reduced pressure to obtain the dry salt.

-

Alkylation: The dried sodium 2-methylbutanoate is dissolved in anhydrous DMF. Methyl-d3 iodide is added to the solution, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reactants | Product | Typical Yield (%) |

| 1 | 2-Chlorobutane, Mg, CO2 | 2-Methylbutanoic Acid | 60-70% |

| 2 | Methanol-d4, I2, Red P | Methyl-d3 Iodide | 70-90%[1] |

| 3 | Sodium 2-methylbutanoate, Methyl-d3 Iodide | This compound | 80-90% (estimated) |

Characterization

The structure and purity of the final product, this compound, can be confirmed by standard analytical techniques. The expected spectroscopic data, based on the non-deuterated analogue, are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be similar to that of non-deuterated methyl 2-methylbutanoate, with the key difference being the absence of the singlet corresponding to the methyl ester protons (normally around 3.67 ppm).[2] The other signals will be present: a triplet for the terminal methyl group of the butyl chain, a multiplet for the adjacent methylene (B1212753) group, a multiplet for the chiral proton at C2, and a doublet for the methyl group at C2.

-

¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the butanoate backbone. The signal for the deuterated methyl carbon will be a triplet (due to coupling with deuterium, I=1) and will be significantly attenuated in intensity. The chemical shifts for the other carbons are expected to be very similar to the non-deuterated compound.[3]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C6H9D3O2, MW: 119.18). The fragmentation pattern will be indicative of the ester structure, with characteristic fragments corresponding to the loss of the methoxy-d3 group and other fragments from the butanoyl moiety.

Logical Relationships

The following diagram illustrates the logical relationship between the key steps and intermediates in the synthesis.

Caption: Logical flow of the synthetic pathway.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult original literature for specific experimental details and to perform all reactions under appropriate safety precautions.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762) [hmdb.ca]

- 3. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 2-(methyl-d3)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(methyl-d3)butanoate, a deuterated isotopologue of the volatile organic compound Methyl 2-methylbutanoate. This document is intended for researchers and professionals in analytical chemistry, drug metabolism studies, and related scientific fields who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Introduction

This compound is a synthetic compound where three hydrogen atoms on the methyl ester group of Methyl 2-methylbutanoate have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a mass difference of approximately three Daltons. This property makes it an ideal internal standard for mass spectrometry-based quantitative methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Deuterated standards are considered the gold standard in quantitative analysis because they co-elute with the analyte of interest and exhibit similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and similar behavior allow for the correction of variability in extraction recovery, injection volume, and matrix effects, leading to highly accurate and precise quantification.

Chemical and Physical Properties

A specific CAS (Chemical Abstracts Service) registry number for this compound could not be identified in publicly available databases. This is not uncommon for isotopically labeled compounds that are primarily used for research purposes. For reference, the properties of the non-deuterated parent compound, Methyl 2-methylbutanoate, are provided below. The physicochemical properties of the deuterated analogue are expected to be very similar.

Data for Methyl 2-methylbutanoate (Parent Compound):

| Property | Value | Reference |

| CAS Number | 868-57-5 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |

| Boiling Point | 115-116 °C | |

| Density | 0.888 g/cm³ | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in most organic solvents |

Data for this compound:

| Property | Value | Notes |

| CAS Number | Not Available | - |

| Molecular Formula | C₆H₉D₃O₂ | - |

| Molecular Weight | ~119.18 g/mol | Calculated based on isotopic substitution |

Experimental Protocols

Synthesis of this compound

There are several established methods for the synthesis of deuterated esters. Below are two common protocols.

This method involves the acid-catalyzed esterification of 2-methylbutanoic acid with trideuteromethanol (CD₃OD).

Materials:

-

2-methylbutanoic acid

-

Trideuteromethanol (CD₃OD, 99.5 atom % D)

-

Concentrated sulfuric acid (as catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbutanoic acid (1 equivalent) and trideuteromethanol (3 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to dilute the reaction mixture.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

This method can be advantageous when the starting acid is sensitive to strong acidic conditions.

Materials:

-

2-methylbutanoic acid

-

Silver nitrate (B79036) (AgNO₃)

-

Trideuteriomethyl iodide (CD₃I, 99.5 atom % D)

-

Anhydrous diethyl ether

Procedure:

-

Preparation of Silver 2-methylbutanoate:

-

Dissolve 2-methylbutanoic acid in water and neutralize with ammonium hydroxide.

-

Heat the solution gently to remove excess ammonia.

-

Add a solution of silver nitrate in water with stirring to precipitate silver 2-methylbutanoate.

-

Filter the precipitate, wash with cold water and then acetone, and dry in a vacuum desiccator protected from light.

-

-

Esterification:

-

Suspend the dried silver 2-methylbutanoate in anhydrous diethyl ether in a round-bottom flask.

-

Add trideuteriomethyl iodide to the suspension.

-

Stir the mixture under reflux for 12-24 hours. The reaction progress can be monitored by the formation of silver iodide precipitate.

-

After completion, filter off the silver iodide precipitate and wash it with diethyl ether.

-

Combine the filtrate and washings, and remove the ether by distillation.

-

Purify the resulting ester by distillation.

-

Application as an Internal Standard in GC-MS

The primary application of this compound is as an internal standard for the quantification of Methyl 2-methylbutanoate or other similar volatile esters in various matrices.

Objective: To quantify the concentration of Methyl 2-methylbutanoate in a sample matrix (e.g., food, biological fluid) using GC-MS with this compound as an internal standard.

Materials and Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC column suitable for volatile organic compounds (e.g., DB-5ms, HP-INNOWax)

-

Sample containing the analyte (Methyl 2-methylbutanoate)

-

This compound (Internal Standard, IS) stock solution of known concentration

-

Methyl 2-methylbutanoate (Analyte) standard solutions for calibration curve

-

Appropriate solvent (e.g., dichloromethane, hexane)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard stock solution.

-

Perform sample extraction if necessary (e.g., headspace sampling, solid-phase microextraction (SPME), or liquid-liquid extraction).

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by adding varying, known amounts of the Methyl 2-methylbutanoate standard to a constant, known amount of the this compound internal standard.

-

-

GC-MS Analysis:

-

Inject the prepared samples and calibration standards into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min

-

Carrier Gas: Helium at a constant flow rate

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to monitor for Methyl 2-methylbutanoate (analyte): m/z 88, 57

-

Ions to monitor for this compound (IS): m/z 91, 60

-

-

-

Data Analysis:

-

For each injection (samples and standards), determine the peak area for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

-

Logical Relationships in Quantitative Analysis

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical workflow and the rationale behind this technique.

Conclusion

This compound serves as a valuable tool for researchers requiring precise and accurate quantification of its non-deuterated analogue. Its synthesis is achievable through standard organic chemistry techniques, and its application as an internal standard in mass spectrometry significantly enhances the reliability of analytical data. This guide provides the foundational knowledge for the synthesis, application, and theoretical understanding of this compound in a research and development setting.

References

Mass Spectrum Analysis of Methyl 2-(methyl-d3)butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of Methyl 2-(methyl-d3)butanoate, a deuterated isotopologue of Methyl 2-methylbutanoate. The inclusion of a deuterium-labeled methyl group provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. Understanding its fragmentation pattern is crucial for accurate identification and quantification.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted based on the known fragmentation of its non-deuterated analog, Methyl 2-methylbutanoate. The deuterium (B1214612) labeling on the methoxy (B1213986) group results in a 3-unit mass shift for fragments containing this moiety.

| Fragment Ion | Predicted m/z | Proposed Structure | Relative Abundance (Predicted) |

| [M]+• | 119 | [CH3CH2CH(CH3)COOCD3]+• | Moderate |

| [M - •CD3O]+ | 85 | [CH3CH2CH(CH3)CO]+ | Moderate |

| McLafferty Rearrangement | 91 | [CH2=C(OH)OCD3]+• | High |

| [C4H7O]+ | 71 | [CH3CH2CH(CH3)]+ | Low |

| [C4H9]+ | 57 | [CH3CH2CH(CH3)]+ | High |

| [C2H5]+ | 29 | [CH3CH2]+ | Moderate |

Experimental Protocols

The data presented is based on standard gas chromatography-mass spectrometry (GC-MS) techniques, which are commonly used for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation: this compound is typically dissolved in a volatile organic solvent, such as methanol (B129727) or dichloromethane, to an appropriate concentration for GC-MS analysis.

Gas Chromatography (GC):

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature is typically set to 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation and peak shape.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the fragment ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier detector records the abundance of each ion.

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization follows predictable pathways for esters, including alpha-cleavage and McLafferty rearrangement. The presence of the deuterium-labeled methyl group provides a clear marker for identifying fragments containing the ester functional group.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-(methyl-d3)butanoate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 2-(methyl-d3)butanoate. The analysis is based on established principles of NMR spectroscopy and comparative data from its non-deuterated analogue, Methyl 2-methylbutanoate. This document also outlines a detailed experimental protocol for the acquisition of such data and includes a workflow diagram for clarity.

Introduction

This compound is an isotopically labeled organic compound valuable in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. Deuterium labeling at a specific position allows for the precise tracking and quantification of the molecule. Understanding its NMR spectral characteristics is crucial for confirming its structure and purity. This guide predicts the ¹H and ¹³C NMR spectra based on the known data of Methyl 2-methylbutanoate, highlighting the key differences arising from the isotopic substitution.

Predicted NMR Data

The introduction of a deuterated methyl group (-CD₃) at the C2 position of methyl butanoate leads to predictable changes in both the ¹H and ¹³C NMR spectra. In ¹H NMR, the signal corresponding to the methyl protons at C2 will be absent. Furthermore, the signal of the adjacent proton at C2 will exhibit a simplified splitting pattern due to the removal of the coupling to the methyl protons. In ¹³C NMR, the signal for the deuterated carbon will be significantly attenuated and may appear as a multiplet due to C-D coupling, or it may not be observed under standard acquisition conditions.

The predicted ¹H NMR data for this compound is presented in Table 1. The chemical shifts are referenced against data for the non-deuterated analogue, Methyl 2-methylbutanoate.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH₃ | 3.67 | s (singlet) | 3H | N/A |

| -CH(CD₃)- | 2.43 | q (quartet) | 1H | ~7.5 Hz |

| -CH₂CH₃ | 1.63 | m (multiplet) | 2H | |

| -CH₂CH₃ | 0.90 | t (triplet) | 3H | ~7.5 Hz |

| -CH(CD₃)- | N/A | N/A | 0H | N/A |

Note: The multiplicity of the -CH(CD₃)- proton is predicted to be a quartet due to coupling with the adjacent -CH₂- group. The signal for the deuterated methyl group is not observed in ¹H NMR.

The predicted ¹³C NMR data for this compound is summarized in Table 2, based on the data for its non-deuterated counterpart.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 177.1 |

| -OCH₃ | 51.4 |

| -CH(CD₃)- | 41.1 |

| -CH₂CH₃ | 27.0 |

| -CH(CD₃)- | 16.7 (signal may be weak/broad) |

| -CH₂CH₃ | 11.6 |

Note: The signal for the deuterated carbon (-CD₃) is expected to be a low-intensity, broadened multiplet due to C-D coupling and is often difficult to observe under standard acquisition conditions.

Experimental Protocol for NMR Data Acquisition

This section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule such as this compound.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar small molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: A range of approximately -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow Diagram

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Methyl 2-(methyl-d3)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of scientific research and pharmaceutical development, the isotopic purity of labeled compounds is not merely a technical detail but a cornerstone of experimental validity and regulatory compliance. Methyl 2-(methyl-d3)butanoate, a deuterated ester, serves as a valuable tool in a variety of applications, from metabolic tracing to a reference standard in mass spectrometry-based quantification. Its efficacy in these roles is directly contingent on the accurate and thorough characterization of its isotopic enrichment.

This technical guide provides an in-depth exploration of the methodologies used to determine the isotopic purity of this compound. It offers detailed experimental protocols for the key analytical techniques, presents representative quantitative data, and visualizes the workflows for clarity and reproducibility. This document is intended to be a comprehensive resource for researchers and professionals who rely on the precise isotopic composition of this and similar deuterated compounds.

Quantitative Data Summary

The isotopic purity of commercially available deuterated compounds is typically high, often exceeding 98%. For this compound, the primary focus is on the enrichment of deuterium (B1214612) at the specified methyl group. The following table summarizes representative quantitative data for a typical batch of this compound. It is crucial to note that actual values may vary between suppliers and batches, and consulting the Certificate of Analysis (CoA) for a specific lot is always recommended.[1][2]

| Parameter | Specification | Analytical Method |

| Chemical Purity | >98% | Gas Chromatography (GC) |

| Isotopic Enrichment (D) | >99 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Deuterium Incorporation | Primarily d3 species | Mass Spectrometry (MS) |

Table 1: Representative Quantitative Data for this compound

Experimental Protocols

The determination of isotopic purity for compounds like this compound relies on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing both the chemical purity and the isotopic distribution of volatile compounds. The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the mass-to-charge ratio of the eluted molecules, allowing for the differentiation of isotopologues.

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-100 µg/mL.

-

For quantitative analysis, a non-deuterated internal standard, such as methyl 2-methylbutanoate, can be added to the sample at a known concentration.

Instrumentation and Parameters:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1) |

| Oven Temperature Program | Initial: 50 °C for 2 min, Ramp: 10 °C/min to 200 °C, Hold: 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 30-200 |

Table 2: Recommended GC-MS Parameters for Isotopic Purity Analysis

Data Analysis:

-

Chemical Purity: The chemical purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram (excluding the solvent peak).

-

Isotopic Enrichment: The isotopic enrichment is determined by examining the mass spectrum of the this compound peak. The relative abundances of the molecular ion peaks corresponding to the d0, d1, d2, and d3 species are used to calculate the percentage of each isotopologue. The isotopic enrichment is then calculated as the percentage of deuterium atoms at the labeled position.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a non-destructive technique that provides detailed structural information and is highly effective for determining the position and extent of deuteration. A combination of ¹H (proton) and ²H (deuterium) NMR is often employed for a comprehensive analysis.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should not have signals that overlap with the analyte signals.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a certified internal standard with a known concentration can be added.

Instrumentation and Parameters:

| Parameter | ¹H NMR | ²H NMR |

| Spectrometer | Bruker Avance III 400 MHz (or equivalent) | Bruker Avance III 400 MHz (or equivalent) |

| Probe | 5 mm BBO probe | 5 mm BBO probe |

| Solvent | CDCl₃ | CHCl₃ (non-deuterated) |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zg |

| Number of Scans | 16 | 256 or more (due to lower sensitivity) |

| Relaxation Delay (d1) | 5 s | 1 s |

| Acquisition Time | ~4 s | ~1 s |

| Spectral Width | ~16 ppm | ~20 ppm |

Table 3: Recommended NMR Parameters for Isotopic Purity Analysis

Data Analysis:

-

¹H NMR: The ¹H NMR spectrum will show the signals for all protons in the molecule. The integral of the residual proton signal at the deuterated methyl position is compared to the integrals of the protons at non-deuterated positions. This ratio allows for the calculation of the isotopic enrichment.

-

²H NMR: The ²H NMR spectrum will show a signal corresponding to the deuterium atom at the labeled position. The presence and integration of this signal confirm the location of deuteration.

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams, generated using the DOT language, illustrate the experimental workflows for GC-MS and NMR analysis.

Conclusion

The accurate determination of the isotopic purity of this compound is a critical step in ensuring the reliability and reproducibility of research and development activities. This technical guide has provided a comprehensive overview of the key analytical methodologies, including detailed experimental protocols for GC-MS and NMR analysis. By adhering to these procedures and carefully interpreting the resulting data, researchers, scientists, and drug development professionals can confidently utilize this and other deuterated compounds in their critical applications, thereby upholding the highest standards of scientific rigor.

References

A Technical Guide to Commercial Suppliers of Deuterated Flavor Esters for Researchers and Drug Development Professionals

An In-depth Overview of Commercially Available Deuterated Flavor Esters and Their Applications in Scientific Research

Deuterated flavor esters are indispensable tools in modern analytical chemistry, particularly within the realms of food science, flavor analysis, and drug development. Their structural similarity to their non-deuterated counterparts, combined with a distinct mass difference, makes them ideal internal standards for highly accurate and precise quantification using Stable Isotope Dilution Analysis (SIDA). This technical guide provides a comprehensive overview of the primary commercial suppliers of deuterated flavor esters, detailed product specifications, and in-depth experimental protocols for their use.

Leading Commercial Suppliers of Deuterated Flavor Esters

For researchers, scientists, and drug development professionals seeking high-purity deuterated flavor esters, three main commercial suppliers stand out: Cambridge Isotope Laboratories (CIL), Sigma-Aldrich (now MilliporeSigma), and ResolveMass Laboratories Inc. These companies offer a range of deuterated compounds, from catalog items to custom synthesis services, ensuring a reliable supply for various research needs.

Cambridge Isotope Laboratories (CIL) is a leading producer of stable isotopes and stable isotope-labeled compounds, offering a wide array of deuterated reagents and standards for various applications.[1][2]

Sigma-Aldrich (MilliporeSigma) provides a comprehensive portfolio of analytical standards, including a variety of deuterated compounds suitable for flavor and fragrance analysis.[3]

ResolveMass Laboratories Inc. specializes in the custom synthesis of deuterated chemicals, offering tailor-made solutions for specific research and development requirements.[4][5][6]

Commercially Available Deuterated Flavor Esters: A Comparative Table

To facilitate the selection of appropriate standards, the following table summarizes key quantitative data for some of the most commonly used deuterated flavor esters available from leading suppliers. Isotopic purity is a critical parameter, with most suppliers offering enrichments of ≥98 atom % D.

| Compound Name | Supplier | Catalog Number | Isotopic Purity (atom % D) | Chemical Purity (%) |

| Ethyl acetate-d8 | Cambridge Isotope Laboratories | DLM-6034-5 | 99 | 98[7] |

| Ethyl acetate-d8 | Sigma-Aldrich | 117121-81-0 | 99.5 | 99 |

| Methyl salicylate-d3 | Sigma-Aldrich | 530727 | 99.5 | - |

| Ethyl butyrate (B1204436) | - | - | - | - |

| Benzaldehyde-d6 | - | - | - | - |

Note: This table is not exhaustive and represents a selection of commonly used deuterated flavor esters. Researchers are encouraged to visit the suppliers' websites for the most up-to-date product information and availability.

Experimental Protocols: Stable Isotope Dilution Analysis (SIDA) for Flavor Ester Quantification

Stable Isotope Dilution Analysis (SIDA) is the gold-standard method for the accurate quantification of flavor compounds. The principle of SIDA involves adding a known amount of a stable isotope-labeled analog (the internal standard) of the analyte to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry, typically coupled with gas chromatography (GC-MS). Because the internal standard has nearly identical chemical and physical properties to the analyte, it can correct for variations in sample preparation, extraction efficiency, and instrument response.

General Experimental Workflow for SIDA

The following diagram illustrates the typical workflow for a Stable Isotope Dilution Analysis of flavor esters.

Detailed Methodology for GC-MS Analysis

The following provides a representative, detailed protocol for the quantification of a flavor ester, such as ethyl butyrate, in a beverage sample using a deuterated internal standard.

1. Sample Preparation:

-

Internal Standard Spiking: To a 10 mL aliquot of the beverage sample, add a precise volume of a known concentration of the deuterated ethyl butyrate standard solution (e.g., ethyl butyrate-d5).

-

Matrix Modification: For complex matrices, sample clean-up may be necessary. This can involve centrifugation, filtration, or solid-phase extraction (SPE) to remove interfering compounds.

-

Extraction: Utilize a suitable extraction technique to isolate the volatile esters. Headspace solid-phase microextraction (HS-SPME) is a common and efficient method. Expose a SPME fiber to the headspace of the sample for a defined period to adsorb the volatile compounds.

2. GC-MS Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Injection Port: Operate in splitless mode to maximize sensitivity. Inject the analytes by thermally desorbing the SPME fiber in the hot inlet.

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., DB-WAX), is typically used for the separation of volatile esters.

-

Oven Temperature Program: A temperature gradient is employed to separate the esters based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/minute.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Acquisition Mode: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the native flavor ester and its deuterated internal standard. For example, for ethyl butyrate, one might monitor m/z 88 and 60, and for its deuterated analog (e.g., ethyl butyrate-d5), m/z 93 and 65.

-

3. Data Analysis and Quantification:

-

Peak Integration: Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Response Factor Calculation: Prepare a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard. Analyze these standards using the same GC-MS method and calculate the response factor (RF) for each calibration level.

-

Concentration Calculation: Use the calculated average RF and the peak area ratio of the analyte to the internal standard in the unknown sample to determine the concentration of the flavor ester.

Synthesis of Deuterated Flavor Esters

While most researchers will purchase deuterated standards from commercial suppliers, understanding their synthesis can be valuable. The following diagram illustrates a general and simplified pathway for the synthesis of a deuterated ester, such as deuterated ethyl acetate (B1210297), through a Fischer esterification reaction.

References

- 1. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 2. otsuka.co.jp [otsuka.co.jp]

- 3. Deuterated | Sigma-Aldrich [sigmaaldrich.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Ethyl acetate (Dâ, 99%) - Cambridge Isotope Laboratories, DLM-6034-5 [isotope.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry (IDMS), stands as the gold standard for quantitative analysis, offering exceptional accuracy and precision.[1] This technique is indispensable in research, clinical diagnostics, and drug development for the precise measurement of analytes in complex biological matrices. This guide provides a comprehensive overview of the core principles of SIDA, detailed experimental methodologies, and quantitative performance data.

Core Principles of Stable Isotope Dilution Analysis

The fundamental principle of SIDA lies in the use of a stable, isotopically labeled version of the analyte of interest as an internal standard (IS).[2] This IS is chemically identical to the analyte but possesses a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]

A precisely known amount of the isotopically labeled IS is added to the sample at the earliest stage of preparation.[2] Because the IS and the native analyte exhibit virtually identical chemical and physical properties, they behave similarly during extraction, purification, and analysis.[3] Consequently, any loss of the analyte during sample processing is accompanied by a proportional loss of the IS.[3] Quantification is achieved by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled IS.[2] This ratiometric measurement effectively corrects for variations in sample recovery and matrix effects, leading to highly reliable and reproducible results.[2]

The concentration of the analyte in the sample is determined by referencing a calibration curve constructed by plotting the ratio of the signal response of the native analyte to the IS against the known concentration ratio of the analyte to the IS in a series of calibration standards.[4]

Logical Workflow of Stable Isotope Dilution Analysis

The logical progression of a typical SIDA experiment is outlined in the diagram below. This workflow ensures that the internal standard is introduced early in the process to account for any variability in sample handling and analysis.

Experimental Protocols

The following provides a detailed methodology for the quantification of a small-molecule drug in a biological matrix using SIDA with LC-MS/MS. This protocol can be adapted for various analytes and matrices.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

-

Stock Solutions : Prepare primary stock solutions of the certified reference standard of the analyte and the isotopically labeled internal standard in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) at a concentration of 1 mg/mL.[2]

-

Working Solutions : Prepare intermediate and working standard solutions of the analyte by serial dilution of the stock solution with the appropriate solvent to cover the desired calibration range.[2] A working solution of the internal standard is also prepared by diluting its stock solution.[2]

-

Calibration Standards : Prepare calibration standards by spiking known amounts of the analyte working solutions into a drug-free biological matrix (e.g., plasma, whole blood).[2]

-

Quality Control Samples : Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

2. Sample Preparation (Protein Precipitation Example)

Protein precipitation is a common and straightforward method for sample cleanup in biological matrices.[5]

-

To a 100 µL aliquot of the biological sample (calibration standard, QC, or unknown sample), add a precise volume (e.g., 25 µL) of the internal standard working solution.[2]

-

Briefly vortex the sample to ensure thorough mixing.[2]

-

Add a protein precipitating agent (e.g., 200 µL of methanol or acetonitrile, potentially containing zinc sulfate) to the sample.[2]

-

Vortex the mixture vigorously for approximately 1 minute to facilitate protein precipitation.[2]

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for about 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]

3. LC-MS/MS Instrumentation and Conditions

The specific conditions will vary depending on the analyte and the available instrumentation. The following are typical parameters for a small-molecule drug.

-

Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

-

Column : A C18 reversed-phase column is commonly used.[5]

-

Mobile Phase : A gradient elution using two mobile phases is typical, for example:

-

Flow Rate : A typical flow rate is between 0.3 and 0.6 mL/min.

-

Injection Volume : Typically 5 to 20 µL.

-

Mass Spectrometer : A tandem mass spectrometer (MS/MS) operated in multiple reaction monitoring (MRM) mode.

-

Ionization Source : Electrospray ionization (ESI) is common for many drug molecules.[5]

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for both the native analyte and the isotopically labeled internal standard.[5]

4. Data Analysis and Quantification

-

Integrate the peak areas for the selected MRM transitions of the analyte and the internal standard for each injection.[2]

-

Calculate the peak area ratio of the analyte to the internal standard.[2]

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.[2] A linear regression model is often used, but for some applications, a non-linear model like a quadratic or Padé function may be more appropriate to describe the relationship accurately.[4][6]

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[2]

Data Presentation: Quantitative Performance of SIDA

The following table summarizes typical quantitative performance parameters for SIDA methods in drug analysis, demonstrating the high precision and accuracy achievable with this technique.

| Analyte | Matrix | Method | Linearity (r²) | Precision (%CV) | Recovery (%) | Lower Limit of Quantitation (LLOQ) | Reference |

| Methotrexate | Plasma | U-HPLC-ESI-MS/MS | > 0.99 | < 10% (interday) | ~99% | 5 nM | [5] |

| Tacrolimus | Whole Blood | LC-IDMS/MS | Not specified | LLOQ imprecision < 20% | Not specified | Not specified | [2] |

| Infigratinib | Human Plasma | LC-MS/MS | Not specified | < 3.73% (for calibration) | Not specified | Not specified | [2] |

| Various Drugs | Serum/Urine | GC/MS | Not specified | Not specified | Not specified | Varies (e.g., 10.00 mcg/mL for Acetaminophen) | [2] |

Method Validation Parameters

A robust SIDA method should be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

-

Specificity : The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]

-

Linearity : The direct proportionality of the response to the concentration of the analyte over a defined range.[7] A correlation coefficient (r²) of ≥ 0.99 is often required.[8]

-

Accuracy : The closeness of the measured value to the true value, often expressed as percent recovery.[7] For pharmaceutical analysis, an accuracy of 100 ± 2% is typical for the active ingredient.[8]

-

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD or %CV).[7] An RSD of ≤ 2% is common for drug products.[8]

-

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

-

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]

Conclusion

Stable Isotope Dilution Analysis is a powerful and reliable technique for the accurate quantification of a wide range of analytes in complex matrices. Its ability to correct for sample loss and matrix effects through the use of an ideal internal standard makes it an unparalleled tool for researchers, scientists, and drug development professionals. A thorough understanding of the principles of SIDA and the implementation of validated experimental protocols are essential for generating high-quality, defensible data in regulated and research environments.

References

- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sample preparation techniques for biological sample | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 6. Calibration graphs in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. demarcheiso17025.com [demarcheiso17025.com]

- 9. globalresearchonline.net [globalresearchonline.net]

The Use of Methyl 2-(methyl-d3)butanoate in Metabolic Tracer Studies: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems. The use of deuterated compounds, in particular, offers a non-radioactive and effective means to trace the fate of molecules in vivo and in vitro. Methyl 2-(methyl-d3)butanoate, a deuterated form of the naturally occurring ester methyl 2-methylbutanoate, presents as a potential tracer for studying branched-chain amino acid and fatty acid metabolism. This technical guide provides an overview of the principles behind using such a tracer, its synthesis, and the analytical methods for its detection.

While this compound is commercially available as an isotopic standard, a comprehensive review of publicly available scientific literature reveals a notable absence of studies that have specifically employed this molecule as a metabolic tracer. Therefore, this guide will focus on the theoretical application, synthesis, and analytical considerations based on research with closely related compounds and the general principles of stable isotope tracing.

Core Principles of Stable Isotope Tracing

Metabolic tracer studies involve the introduction of a labeled molecule (the tracer) into a biological system and monitoring its incorporation into various metabolites. This allows researchers to map the flow of atoms through metabolic networks. The key analytical technique for this purpose is mass spectrometry, which can differentiate between the isotopically labeled and unlabeled forms of a molecule based on their mass-to-charge ratio.

Synthesis of this compound

The synthesis of this compound would typically involve the esterification of 2-methylbutanoic acid with deuterated methanol (B129727) (methanol-d4) or the reaction of a deuterated precursor of 2-methylbutanoic acid with methanol. A common synthetic route for similar deuterated esters involves the alkylation of an enolate with a deuterated alkyl halide.

For instance, a plausible synthesis for the closely related ethyl 2-methylbutanoate-d3 involves the deprotonation of ethyl butyrate (B1204436) with a strong base like lithium diisopropylamide (LDA) to form the enolate, followed by quenching with deuterated iodomethane (B122720) (CD3I). A similar strategy could be adapted for the synthesis of this compound.

Experimental Workflow for a Metabolic Tracer Study

A typical workflow for a metabolic tracer study using a labeled compound like this compound would follow several key steps. The following diagram illustrates a generalized experimental pipeline.

Potential Metabolic Fate of this compound

Upon introduction into a biological system, this compound would likely be hydrolyzed by esterases to release methanol and 2-(methyl-d3)butanoate. The deuterated 2-methylbutanoate could then enter metabolic pathways associated with branched-chain amino acid catabolism, as 2-methylbutanoic acid is a known intermediate in the breakdown of isoleucine.

The following diagram illustrates the potential entry of the deuterated tracer into a simplified metabolic pathway.

Analytical Considerations: Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for the analysis of volatile esters like methyl 2-methylbutanoate and its deuterated isotopologue. The electron ionization (EI) mass spectrum of the unlabeled compound would serve as a reference. The presence of the three deuterium (B1214612) atoms in this compound would result in a 3 Dalton mass shift in the molecular ion and in any fragments containing the methyl-d3 group. This mass shift allows for the clear differentiation and quantification of the labeled and unlabeled species.

Quantitative Data and Experimental Protocols

As previously stated, there is a lack of published studies utilizing this compound as a metabolic tracer. Consequently, there is no quantitative data to present in tabular format, nor are there specific experimental protocols to detail from cited research. The information provided in this guide is based on the established principles of stable isotope tracer studies and data from related molecules.

Conclusion

This compound holds potential as a valuable tool for investigating branched-chain amino acid and fatty acid metabolism. Its synthesis is feasible based on established organic chemistry principles, and its analysis can be readily achieved using standard mass spectrometry techniques. However, the absence of its application in published research to date means that its utility as a metabolic tracer in complex biological systems remains to be demonstrated. Future research is needed to validate its use and to generate the experimental data that will allow for a more in-depth understanding of the metabolic pathways it can probe. Researchers and drug development professionals are encouraged to consider its potential application in their studies, which would contribute valuable new knowledge to the field of metabolic research.

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2-(methyl-d3)butanoate as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. This is because a deuterated standard, such as Methyl 2-(methyl-d3)butanoate, is chemically almost identical to the analyte of interest, Methyl 2-methylbutanoate. This chemical similarity ensures that it behaves nearly identically during sample preparation, injection, and chromatography, thus effectively compensating for variations in extraction recovery, injection volume, and matrix effects.[1] this compound is an ideal internal standard for the quantification of its non-deuterated counterpart, a compound often found as a volatile flavor component in fruits and beverages.[2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS analysis. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of Methyl 2-methylbutanoate in various matrices.

Physicochemical Properties

| Property | Methyl 2-methylbutanoate | This compound |

| Molecular Formula | C₆H₁₂O₂ | C₆H₉D₃O₂ |

| Molecular Weight | 116.16 g/mol | 119.18 g/mol |

| Boiling Point | ~115 °C | Not specified, expected to be very similar to the non-deuterated form. |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Fruity, apple-like | Not specified, expected to be very similar to the non-deuterated form. |

Experimental Protocols

Preparation of Standard Solutions

a. Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of neat Methyl 2-methylbutanoate and dissolve it in 10 mL of high-purity methanol (B129727) or ethyl acetate (B1210297) in a volumetric flask.

b. Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of neat this compound and dissolve it in 10 mL of high-purity methanol or ethyl acetate in a volumetric flask.

c. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution to create a calibration curve. A typical concentration range for volatile esters is 0.1 to 100 µg/mL. Each working standard should be spiked with the internal standard to a final concentration of, for example, 10 µg/mL.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For aqueous samples such as fruit juices or beverages, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free technique.[3][4] For more complex matrices, liquid-liquid extraction may be necessary.

a. Headspace Solid-Phase Microextraction (HS-SPME) Protocol:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of this compound internal standard solution (e.g., to a final concentration of 10 µg/mL).

-

If desired, add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

-

Incubate the vial in a heating block or autosampler agitator at a controlled temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow for equilibration of the volatiles in the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., 75 µm Carboxen/Polydimethylsiloxane) to the headspace for a specific time (e.g., 15 minutes) to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

b. Liquid-Liquid Extraction (LLE) Protocol:

-

To 1 mL of the sample, add 10 µL of the internal standard solution.

-

Add 2 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a hexane/diethyl ether mixture).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the organic layer to a clean vial.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

The final extract is then ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL (for LLE) or SPME fiber desorption |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (for LLE) or SPME |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column (e.g., DB-WAX) |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min, hold for 5 min. |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Transfer Line Temp. | 250°C |

Selected Ion Monitoring (SIM) Ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Methyl 2-methylbutanoate | 88 | 57, 116 |

| This compound | 91 | 60, 119 |

Quantitative Data

The following tables summarize typical quantitative performance data for the GC-MS analysis of butanoate derivatives using a deuterated internal standard. This data is representative and should be verified for the specific application.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Methyl 2-methylbutanoate | 0.1 - 100 | > 0.998 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Methyl 2-methylbutanoate | 0.03 | 0.1 |

Table 3: Precision and Recovery

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Recovery (%) |

| Low | 0.3 | < 10% | < 12% | 95 - 105% |

| Medium | 25 | < 8% | < 10% | 97 - 103% |

| High | 80 | < 6% | < 8% | 98 - 102% |

Data Presentation and Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the analyte in the working standards. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Methyl 2-methylbutanoate.

References

Application Note: A Practical Guide to Sample Preparation for Volatile Compound Analysis Using Internal Standards

Introduction

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds is essential. The inherent volatility of these analytes, combined with complex sample matrices, can introduce significant variability during sample preparation and analysis. The use of an internal standard (IS) is a critical technique to correct for these variations and ensure high-quality, reproducible data.[1] An internal standard is a known quantity of a compound, distinct from the analyte, added to every sample and standard.[2][3] This approach allows for the correction of variations arising from sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.[1][3]

Key Principles of Internal Standardization

The fundamental principle of internal standardization is to compare the instrument's response to the analyte with its response to the internal standard.[2] The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively canceling out variations that affect both compounds equally.[3]

An ideal internal standard should possess several key characteristics:

-

Chemical Similarity : It should be chemically similar to the analyte(s) to ensure comparable behavior during extraction and analysis.[1][3] For mass spectrometry, isotopically labeled versions of the analyte are often considered the gold standard.[1]

-

Not Naturally Present : The internal standard must not be present in the original sample matrix.[1][4]

-

Chromatographic Resolution : It must be clearly separated from the analytes of interest in the chromatogram.[1][4]

-

High Purity & Stability : The IS must be highly pure for accurate standard preparation and chemically stable throughout the entire analytical process.[1]

Quantitative Data Summary

The addition of an internal standard significantly enhances the accuracy and precision of volatile compound analysis. By correcting for procedural variations, the IS method yields more reliable quantitative data.

Table 1: Impact of Internal Standard (Fluorobenzene) on the Recovery and Precision of Volatile Organic Compound (VOC) Analysis in Sediments.

| Analyte | Recovery without IS (%) | RSD without IS (%) | Recovery with IS (%) | RSD with IS (%) |

| Benzene | 75.2 | 12.9 | 101.5 | 6.8 |

| Toluene | 78.9 | 14.1 | 103.2 | 5.9 |

| Ethylbenzene | 81.5 | 13.5 | 100.8 | 6.3 |

| Xylenes | 80.4 | 11.7 | 102.3 | 6.1 |

| Data compiled from a study on VOC analysis, demonstrating improved recovery and reduced relative standard deviation (RSD) with an internal standard.[1] |

Table 2: Representative Calibration Curve Data for Benzene using Fluorobenzene as an Internal Standard.

| Benzene Conc. (ng/mL) | Benzene Peak Area | IS Peak Area | Peak Area Ratio (Benzene/IS) |

| 5 | 25,100 | 100,500 | 0.250 |

| 10 | 50,350 | 101,100 | 0.498 |

| 25 | 124,900 | 99,800 | 1.251 |

| 50 | 255,200 | 101,900 | 2.504 |

| 100 | 510,600 | 100,700 | 5.070 |

| The linear relationship between the concentration and the peak area ratio is used to quantify the analyte in unknown samples.[2][5] |

Experimental Workflow

The general workflow for analyzing volatile compounds using an internal standard involves several key stages, from initial sample collection to final data analysis.

Caption: Workflow for volatile compound analysis with an internal standard.

Protocols: Sample Preparation and Analysis

Accurate and reproducible results are underpinned by meticulous experimental protocols.[1] Below are detailed methodologies for two common extraction techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for concentrating volatile and semi-volatile compounds from a sample's headspace.[6]

A. Materials and Reagents

-

Sample Vials: 20 mL headspace vials with PTFE septa.[5]

-

Internal Standard (IS) Stock Solution: A certified standard (e.g., deuterated benzene, fluorobenzene) prepared in a suitable solvent (e.g., methanol) at 100 µg/mL.[1]

-

SPME Fiber Assembly: Appropriate fiber coating for the analytes of interest (e.g., Polydimethylsiloxane/Divinylbenzene, PDMS/DVB).[7]

-

GC-MS System with an autosampler capable of handling SPME fibers.

B. Sample Preparation and Internal Standard Spiking

-

Sample Collection : Accurately weigh or measure a representative sample (e.g., 1.900 g of olive oil, 5 g of soil, 10 mL of water) into a 20 mL headspace vial.[1][5]

-

Internal Standard Spiking : Add a precise volume of a working IS solution to the sample. For example, add 10 µL of a 10 µg/mL working solution for a final concentration of 100 ng/g or 100 ng/mL.[1]

-

Sealing : Immediately seal the vial with a septum cap.[1] For solid samples, mix thoroughly; for liquids, agitate gently to ensure homogenous distribution.[1]

C. Volatile Compound Extraction (HS-SPME)

-

Incubation : Place the sealed vial in the autosampler tray. Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow the volatile compounds to partition into the headspace.[1][8]

-

Extraction : The autosampler will then expose the SPME fiber to the vial's headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile analytes and the internal standard.[1][8]

D. GC-MS Analysis

-

Injection/Desorption : The fiber is automatically retracted and inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed compounds are thermally desorbed onto the GC column.[1]

-

Gas Chromatography Parameters :

-

Mass Spectrometry Parameters :

E. Data Analysis

-

Identify the peaks for the target analytes and the internal standard based on their retention times and mass spectra.[1]

-

Calculate the Response Factor (RF) by analyzing calibration standards containing known concentrations of the analyte and the IS.[1]

-

Determine the concentration of the analyte in the sample using the peak area ratio of the analyte to the internal standard.[5]

Protocol 2: Purge and Trap (P&T)

Purge and Trap is a dynamic headspace technique ideal for extracting and concentrating VOCs from water, soil, and sludge samples to achieve low detection limits.[9] The method involves bubbling an inert gas through the sample, which carries the volatiles to an adsorbent trap.[10]

A. Materials and Reagents

-

Purge and Trap Concentrator system connected to a GC-MS.

-

Purging Vessels (Sparge Tubes): 5 mL or 25 mL capacity.[10]

-

Internal Standard (IS) Stock Solution: Prepared as described in Protocol 1.

-

Adsorbent Trap: Multi-bed traps are common to capture a wide range of compounds.[9]

B. Sample Preparation and Analysis

-

Sample Collection : Place a 5 mL aqueous sample or 5 g solid sample suspended in water into the purging vessel.[11]

-

IS and Surrogate Spiking : Add the internal standards and any required surrogate standards directly into the sample in the purging vessel.[11]

-

Purging : Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The sample may be heated (e.g., 40°C) to improve the purging efficiency of less volatile or more soluble compounds.[11]

-

Trapping : The gas stream from the purging vessel flows through an adsorbent trap, which retains the VOCs.[12]

-

Desorption : After purging is complete, the trap is rapidly heated (e.g., 250°C) and backflushed with GC carrier gas. This desorbs the trapped analytes and transfers them to the GC column for analysis.[9][11]

-

GC-MS Analysis : The GC-MS analysis and subsequent data processing are performed as described in Protocol 1 (Sections D & E).

Conclusion

The use of internal standards is an indispensable practice in the quantitative analysis of volatile compounds.[1] As demonstrated by supporting data, this technique significantly enhances the accuracy and precision of results by compensating for variations inherent in the analytical process.[1] The choice of sample preparation technique, whether HS-SPME, Purge and Trap, or another method, should be tailored to the specific analytes, sample matrix, and required sensitivity. By implementing robust and well-validated protocols, researchers can ensure the generation of reliable and defensible data.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization [mdpi.com]

- 5. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 固相微萃取(SPME) [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. 清除與陷阱 [sigmaaldrich.com]

- 10. gcms.cz [gcms.cz]

- 11. epa.gov [epa.gov]

- 12. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]

Application Note: High-Throughput Analysis of Flavor and Fragrance Components Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of flavor and fragrance components is critical in industries such as food and beverage, cosmetics, and consumer goods to ensure product quality, consistency, and safety.[1] These components are often complex mixtures of volatile and semi-volatile organic compounds, sometimes numbering in the hundreds or even thousands.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high sensitivity and resolution to separate and identify individual components even at trace levels.[1] The method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[2] This application note provides a detailed protocol for the analysis of flavor and fragrance components using GC-MS.

Key Analytical Challenges:

-

Complexity of Mixtures: Flavor and fragrance profiles are composed of numerous compounds with diverse chemical properties.[1][3]

-

Wide Concentration Range: Active compounds can be present at concentrations from percent levels down to parts-per-billion.[2]

-

Matrix Effects: The sample matrix (e.g., food, beverage, cosmetic product) can interfere with the analysis.[1]

GC-MS is well-suited to address these challenges due to its excellent separation efficiency, high sensitivity, and the ability to provide structural information for compound identification.[1][2]

Experimental Protocols

A generalized workflow for the GC-MS analysis of flavor and fragrance components is presented below. This includes sample preparation, GC-MS instrumentation setup, and data analysis.

Sample Preparation

The choice of sample preparation technique is crucial for accurate and reproducible results and depends on the sample matrix and the target analytes.

-

Direct Liquid Injection: Suitable for liquid samples such as essential oils or fragrance oils that are soluble in a volatile solvent.

-

Protocol:

-

Dilute the liquid sample in a suitable solvent (e.g., ethanol, hexane, or dichloromethane) to an appropriate concentration.

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot of the diluted sample to a GC vial for analysis.

-

-

-

Headspace (HS) Analysis: Ideal for the analysis of volatile compounds in solid or liquid samples without the need for extraction.[1] This technique analyzes the vapor phase above the sample.[1]

-

Protocol:

-

Place a known amount of the sample into a headspace vial.

-

Seal the vial tightly with a septum cap.

-

Incubate the vial at a specific temperature for a set period to allow volatile compounds to equilibrate into the headspace.

-

A heated syringe is used to automatically withdraw a portion of the headspace gas and inject it into the GC inlet.

-

-

-

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile analytes from a sample's headspace or liquid phase.[1][4]

-

Protocol:

-

Place the sample in a vial sealed with a septum.

-

Expose the SPME fiber to the sample's headspace or immerse it in the liquid sample for a defined period.

-

Analytes adsorb to the fiber coating.

-

Retract the fiber and insert it into the heated GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.[1]

-

-

GC-MS Analysis

The following table outlines typical GC-MS parameters for the analysis of flavor and fragrance compounds. These parameters may require optimization based on the specific application and analytes of interest.

| Parameter | Typical Setting |

| Gas Chromatograph (GC) | |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen[3] |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 5 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 35-550 |

| Solvent Delay | 3 min |

| Data Acquisition | Full Scan |

Data Presentation

Quantitative analysis can be performed by creating calibration curves with analytical standards. For qualitative identification, the mass spectrum of each chromatographic peak is compared against a spectral library.[1][2] The quality of the match is often expressed as a "match score." Below is a sample table summarizing the library match scores for selected fragrance compounds.

| Compound | Retention Time (min) | Library Match Score (%) |

| Limonene | 10.2 | 95 |

| Linalool | 12.5 | 98 |

| Geraniol | 15.8 | 92 |

| Citronellol | 16.2 | 94 |

| Eugenol | 18.9 | 96 |

Data Analysis